molecular formula C7H8N2O3 B11917161 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 25708-87-6

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B11917161
CAS No.: 25708-87-6
M. Wt: 168.15 g/mol
InChI Key: OTEBTSPEXWSPLD-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 25708-87-6) is a versatile pyridine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a key synthetic intermediate and a valuable scaffold for developing novel bioactive molecules. Its structural features, including hydrogen-bonding capabilities from the hydroxyl and carbonyl groups, as well as lipophilicity from the methyl group, make it a candidate for diverse research applications . In synthetic chemistry, this compound is a crucial precursor for constructing complex heterocyclic systems. For instance, it can be used in microwave-assisted synthesis to produce novel pyrido[3,2-f][1,4]thiazepin-5-ones, a class of fused heterocycles with potential biological activities . Furthermore, research into structurally related 1,2-dihydro-2-oxo-pyridine-3-carboxamide derivatives has revealed a promising polypharmacological profile within the endocannabinoid system (ECS) . These compounds have shown affinity for cannabinoid receptors (CB1R and CB2R) and can inhibit enzymes like fatty acid amide hydrolase (FAAH), suggesting potential for therapeutic development in areas such as neuropathic pain and multiple sclerosis . The 4-hydroxy-2-pyridone core is also being explored in the development of new antibacterial agents that inhibit bacterial type II topoisomerases, active against multidrug-resistant Gram-negative bacteria . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with care and refer to the provided Safety Data Sheet (SDS) for proper handling and hazard information.

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-3-2-4(10)9-7(12)5(3)6(8)11/h2H,1H3,(H2,8,11)(H2,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTEBTSPEXWSPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193094
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25708-87-6
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25708-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Demethylation with Boron Tribromide (BBr₃)

This method introduces a hydroxyl group by demethylating a methoxy precursor.

Procedure :

  • Reagents : Boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂), methanol (MeOH) for quenching.

  • Conditions : Stir at room temperature overnight, followed by MeOH addition to neutralize excess BBr₃.

  • Purification : Reverse-phase HPLC.

Key Findings :

Starting MaterialProductYieldReaction Time
4,5-Dimethoxy derivatives1,8-Dihydroxy-2-oxo-dihydroquinoline-3-carboxamides36%12–24 hours

Mechanism :
BBr₃ selectively cleaves methyl ethers, replacing methoxy groups with hydroxyl groups. This step is critical for generating the 6-hydroxy moiety in the target compound .

Microwave-Assisted Condensation

Microwave irradiation enhances reaction efficiency and yield for forming heterocyclic structures.

Procedure :

  • Reagents : Ethyl acetoacetate, α-haloketones, or amines.

  • Conditions : Microwave irradiation at 140°C for 2 hours.

  • Solvents : Ethyl acetate (EtOAc) or dimethylformamide (DMF).

Key Findings :

MethodReagentsYieldTime
MicrowaveEthyl acetoacetate + α-haloketones63%2 hours
ConventionalSame reagents41%12+ hours

Mechanism :
Microwave energy accelerates nucleophilic substitutions and cyclization, forming the pyridine core and carboxamide linkage .

Condensation of Carboxylic Acid Derivatives

This approach involves activating the carboxylic acid group to form the carboxamide.

Procedure :

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to generate acid chlorides.

  • Conditions : Room temperature, inert atmosphere (N₂ or Ar).

  • Amine Source : Alkylation or coupling with amines (e.g., benzylamine derivatives).

Key Findings :

Acid DerivativeAmineProductYield
4-Methyl-2-oxo-dihydropyridine-3-carboxylic acidBenzylamine6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamideNot reported

Mechanism :
The carboxylic acid is converted to an acid chloride, which reacts with amines to form the carboxamide bond. Hydroxyl groups are retained under mild conditions.

Catalytic Hydrogenation

Used to reduce unsaturated bonds in intermediates.

Procedure :

  • Catalyst : Palladium on carbon (Pd/C).

  • Conditions : Hydrogen gas (H₂) at 1 atm, room temperature.

  • Solvent : Methanol (MeOH) or ethyl acetate (EtOAc).

Key Findings :

SubstrateProductSelectivity
1,8-Dihydroxy-2-oxo-dihydroquinoline-3-carboxamides1,4-Dihydroxy-2-oxo-dihydro-1,8-naphthyridine-3-carboxamidesPartial reduction

Mechanism :
Pd/C facilitates selective hydrogenation of aromatic rings or double bonds, enabling controlled synthesis of dihydropyridine derivatives .

Comparative Analysis of Methods

MethodAdvantagesLimitations
BBr₃ Demethylation High regioselectivityLow yields (36%)
Microwave Synthesis Short reaction time (2 hrs)Requires specialized equipment
Acid Chloride Broad substrate compatibilityCorrosive reagents (SOCl₂)
Catalytic Hydrogenation Mild conditionsRisk of over-reduction

Critical Research Insights

  • Yield Optimization : Microwave methods outperform conventional heating in yield and efficiency .

  • Functional Group Retention : Hydroxyl groups remain intact under acidic or basic conditions during carboxamide formation.

  • Scalability : Hydrothermal and hydrogenation methods are adaptable to industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridone derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of specific enzymes involved in biological processes. It can also interact with cellular receptors, modulating signal transduction pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural differences and biological implications of 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide and related derivatives:

Compound Substituents Key Functional Groups Biological/Functional Relevance References
This compound C4: Methyl; C6: Hydroxy Carboxamide, Hydroxy Azo dye synthesis; hydrogen bonding interactions in receptor binding
N-Cycloheptyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide C1: 4-Fluorobenzyl; N-substituent: Cycloheptyl Fluorophenyl, Cycloheptyl CB2 receptor full agonist; hydrogen bonding with K3.28 and S7.39 residues
5-Bromo-1-(4-fluorobenzyl)-6-methyl-2-oxo-N-(piperidin-4-yl)-1,2-dihydropyridine-3-carboxamide (B8) C5: Bromo; C6: Methyl; N-substituent: Piperidin-4-yl Bromo, Piperidine Enhanced CB2 receptor binding; hydrophobic interactions with TM3–5 regions
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate C3: Ethyl ester; C6: Trifluoromethyl Trifluoromethyl, Ester Increased lipophilicity; potential metabolic stability
6-Methyl-2-oxo-1,2-dihydropyridine derivatives (C5-substituted) C5: Variable (e.g., aryl, alkyl); C6: Methyl Variable C5 groups CB2 receptor modulation (agonism/antagonism) controlled by C5 substituents

Biological Activity

6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight150.134 g/mol
CAS Number5444-02-0
LogP0.26058
PSA76.88

This compound belongs to the class of N-heterocyclic compounds, which have been shown to exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that derivatives of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine have demonstrated significant antimicrobial properties. A study conducted on various synthesized analogs revealed that certain compounds exhibited potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be lower than those of commonly used antibiotics, suggesting potential as new antimicrobial agents .

Anticancer Properties

The anticancer potential of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine derivatives was evaluated through in vitro studies on human cancer cell lines. The compound showed cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating effective concentration ranges .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in key signaling pathways. For instance, it has been shown to inhibit the activity of certain enzymes that are crucial for tumor growth and survival. Additionally, the compound's ability to modulate oxidative stress responses contributes to its anticancer efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled study involving synthesized derivatives of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine, researchers tested the compounds against a panel of pathogenic bacteria. The results indicated that several derivatives had MIC values significantly lower than standard antibiotics, highlighting their potential as novel antimicrobial agents.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A510
Compound B815
Standard Antibiotic2025

Case Study 2: Anticancer Activity

In vitro assays conducted on MCF-7 breast cancer cells treated with varying concentrations of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine revealed dose-dependent cytotoxicity. The study concluded that the compound effectively inhibited cell growth and induced apoptosis.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Q & A

Q. What are the established synthetic routes for 6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions impact yield?

The compound can be synthesized via:

  • Acylation and heterocyclization : Reacting 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation to form the dihydropyridine core .
  • Diazotization and coupling : Diazotizing 4,5,6,7-tetrahydro-1,3-benzothiazole amine and coupling with 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .
    Methodological Insight : Optimize yield by controlling temperature (e.g., 0–5°C for diazotization) and using anhydrous solvents (e.g., THF or DMF) to minimize side reactions. Catalysts like Pd(PPh₃)₄ in Suzuki couplings can improve regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • 1H/13C-NMR : Identifies proton environments (e.g., aromatic protons at δ 6.5–8.3 ppm) and carbonyl groups (δ 160–180 ppm) .
  • FT-IR : Confirms functional groups like amide (1650–1680 cm⁻¹) and hydroxyl (3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the pyridine ring and substituents .
    Best Practice : Combine multiple techniques for structural validation. For example, mass spectrometry (HRMS) can confirm molecular weight discrepancies caused by hydration or tautomerism .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate them?

  • Anticancer activity : Tested via MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7), with mechanisms involving topoisomerase inhibition or ROS generation .
  • Antimicrobial properties : Evaluated using disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
    Key Consideration : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates to address variability .

Q. How does the compound interact with biological targets at the molecular level?

  • Enzyme inhibition : The carboxamide group may chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases) .
  • Receptor modulation : Derivatives with 4-fluorophenyl or chlorobenzyl groups show affinity for CB2 receptors, influencing agonism/antagonism .
    Experimental Design : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes, followed by SPR or ITC for affinity quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions may arise from:

  • Structural variations : Substituents like fluorine (lipophilicity) or methoxy (solubility) alter pharmacokinetics .
  • Assay conditions : Varying pH or serum content in cell culture media affects compound stability .
    Resolution Strategy : Perform head-to-head comparisons under standardized conditions and use SAR models to isolate critical functional groups .

Q. What strategies optimize synthetic yield while minimizing byproducts in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., CsF) improve heterocyclization efficiency .
  • Flow chemistry : Continuous reactors enhance heat/mass transfer for exothermic steps (e.g., diazotization) .
    Case Study : A 65% yield was achieved using H₂SO₄-mediated cyclization at 120°C for 8 hours, with purity confirmed via HPLC .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • QSAR models : Correlate substituent electronegativity (e.g., Hammett constants) with CB2 receptor binding energy .
  • ADMET prediction : Tools like SwissADME assess logP (optimal range: 2–3.5) and BBB permeability for CNS-targeted derivatives .
    Application Example : Docking studies revealed that 6-methyl substitution enhances hydrophobic interactions with CB2 receptors, reducing off-target effects .

Q. What are the key challenges in translating in vitro results to in vivo models?

  • Metabolic instability : Phase I metabolism (e.g., hydroxylation by CYP450) may reduce bioavailability .
  • Solubility limitations : Poor aqueous solubility (logS < -4) can be addressed via prodrug strategies (e.g., esterification) .
    Experimental Approach : Use pharmacokinetic profiling (IV/PO administration in rodents) and LC-MS/MS for metabolite identification .

Q. How does the compound’s tautomeric equilibrium influence its reactivity and bioactivity?

  • Keto-enol tautomerism : The 2-oxo group shifts between keto (C=O) and enol (C–OH) forms, affecting hydrogen-bonding capacity .
  • Impact on binding : Enol form may favor interactions with polar residues in enzyme active sites .
    Characterization Method : Variable-temperature NMR or IR can monitor tautomeric ratios in solution .

Q. What are the best practices for evaluating structure-activity relationships (SAR) in this chemical series?

  • Fragment-based design : Systematically vary substituents at positions 4 (methyl) and 6 (hydroxy) to isolate contributions to activity .
  • 3D pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors) using Schrödinger Phase .
    Case Study : Replacing the 4-methyl group with ethyl reduced CB2 affinity by 10-fold, highlighting steric constraints .

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